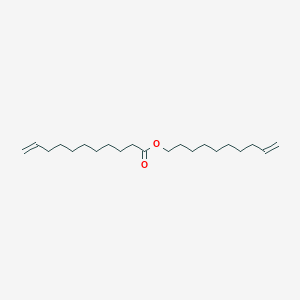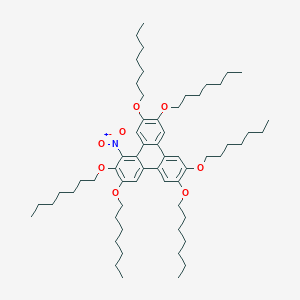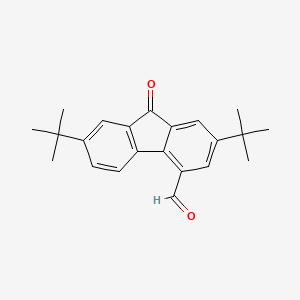
9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-” is an organic compound belonging to the fluorene family. Fluorenes are polycyclic aromatic hydrocarbons that are widely used in organic synthesis and materials science due to their unique structural and electronic properties. This particular compound features a fluorene core with carboxaldehyde and tert-butyl groups, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-” typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of fluorene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by oxidation reactions to introduce the carboxaldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxaldehyde group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the fluorene core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
Industry
In industry, the compound may be used in the production of advanced materials, such as polymers and electronic devices, due to its stable aromatic structure and functional versatility.
Mecanismo De Acción
The mechanism by which “9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-” exerts its effects depends on the specific reactions it undergoes. Generally, the compound can act as an electrophile or nucleophile in various organic reactions, interacting with other molecules to form new chemical bonds. The molecular targets and pathways involved are determined by the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Fluorene: The parent compound, lacking the carboxaldehyde and tert-butyl groups.
9-Fluorenone: A similar compound with a ketone group instead of the carboxaldehyde.
2,7-Di-tert-butylfluorene: A compound with tert-butyl groups but no carboxaldehyde.
Uniqueness
“9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-” is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
189238-36-6 |
|---|---|
Fórmula molecular |
C22H24O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2,7-ditert-butyl-9-oxofluorene-4-carbaldehyde |
InChI |
InChI=1S/C22H24O2/c1-21(2,3)14-7-8-16-17(10-14)20(24)18-11-15(22(4,5)6)9-13(12-23)19(16)18/h7-12H,1-6H3 |
Clave InChI |
XZSCBNATNCOMOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C=C(C=C3C2=O)C(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14258552.png)
![[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14258575.png)

![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide](/img/structure/B14258593.png)

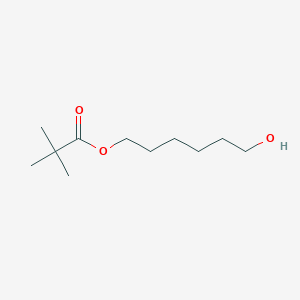
![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline](/img/structure/B14258613.png)
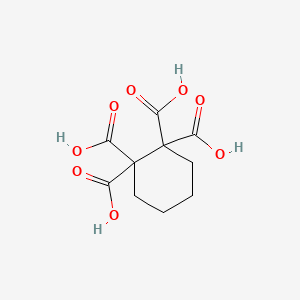
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
![Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane](/img/structure/B14258645.png)
![2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-](/img/structure/B14258647.png)
